Fosfomycin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

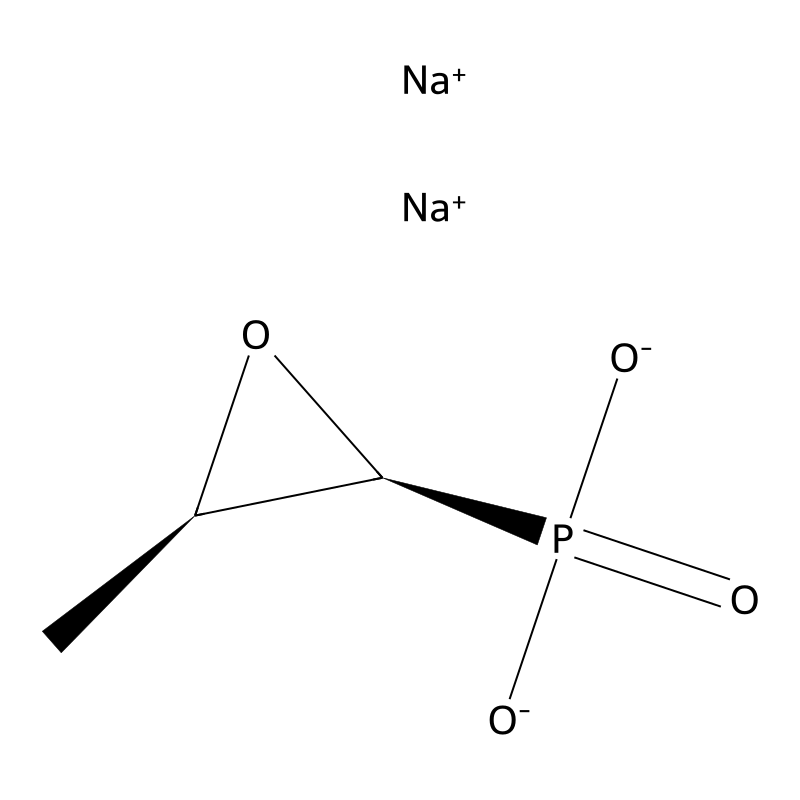

Fosfomycin sodium is a broad-spectrum bactericidal antibiotic that is primarily used to treat uncomplicated urinary tract infections. It was first discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. The compound is available in various formulations, including disodium for intravenous administration and calcium or trometamol salts for oral use. Its chemical structure features a phosphonic group and an epoxide ring, making it an analog of phosphoenolpyruvate. This unique structure allows fosfomycin to interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in this process, specifically UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) .

Fosfomycin disrupts bacterial cell wall synthesis by inhibiting the enzyme MurA. This enzyme is responsible for catalyzing the conversion of N-acetylglucosamine-phosphate (NAG-P) to N-acetylmuramic acid (NAM), a building block of the bacterial peptidoglycan layer []. By inhibiting MurA, fosfomycin prevents the formation of a crucial cell wall component, leading to bacterial cell death.

Physical and Chemical Properties

- Molecular Formula: C3H5Na2O4P []

- Molecular Weight: 182.02 g/mol []

- Appearance: White to off-white crystalline powder []

- Melting Point: 150-153 °C (decomposition) []

- Solubility: Freely soluble in water (300 g/L at 25 °C) []

- Stability: Stable in acidic and neutral environments, hydrolyzes in alkaline conditions []

Antibacterial Activity and Mechanism of Action

Fosfomycin sodium is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant (MDR) strains. Its unique mechanism of action involves irreversibly inhibiting the early stage of bacterial cell wall synthesis by interfering with the enzyme MurA, which is crucial for the formation of the peptidoglycan layer []. This distinct mechanism makes fosfomycin sodium valuable in treating infections caused by bacteria resistant to other commonly used antibiotics [].

Potential Applications in Treating MDR Infections

The emergence of MDR bacteria poses a significant challenge in healthcare. Fosfomycin sodium shows promise as a potential treatment for infections caused by MDR bacteria, including extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae and carbapenem-resistant Enterobacteriaceae (CRE) [, ]. Research suggests that fosfomycin sodium may be effective as monotherapy or in combination with other antibiotics for treating these challenging infections [].

Pharmacokinetic and Safety Profile

Fosfomycin sodium exhibits favorable pharmacokinetic properties. It has minimal protein binding, good tissue penetration, and primarily renal excretion []. This distribution profile makes it potentially suitable for treating infections in various organs, including the central nervous system, bones, and lungs. Additionally, studies suggest that fosfomycin sodium has a good safety profile with a low risk of adverse effects [].

Fosfomycin exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival. Notably, fosfomycin has been shown to penetrate biofilms effectively, reducing or eliminating microorganisms within these protective structures . Additionally, studies indicate that fosfomycin can reduce bacterial adhesion to epithelial cells, which is particularly relevant in urinary tract infections .

Fosfomycin can be synthesized through various methods, including both natural extraction from Streptomyces fradiae and synthetic approaches. One notable synthetic route involves the Sharpless asymmetric dihydroxylation of specific phosphonate precursors, yielding fosfomycin with high enantiomeric purity. Another method includes stereoselective addition reactions followed by hydrolysis and ring closure steps to produce the final compound . These synthetic strategies are essential for producing fosfomycin at scale for clinical use.

Fosfomycin sodium is primarily used as a first-line treatment for uncomplicated urinary tract infections, particularly those caused by Escherichia coli and Enterococcus faecalis. Its ease of administration as a single oral dose (typically 3 grams) makes it a convenient option for patients. Beyond urinary tract infections, there is ongoing research exploring its potential applications in treating other infections due to its broad-spectrum activity .

Fosfomycin has been studied for its interactions with various drugs and biological systems. It does not significantly bind to plasma proteins, allowing for high free drug concentrations in circulation. The pharmacokinetics of fosfomycin can be affected by factors such as food intake, which may decrease its gastrointestinal absorption . Additionally, studies have indicated that co-administration with other antibiotics may enhance its efficacy against resistant bacterial strains .

Fosfomycin sodium shares similarities with several other antibiotics that target bacterial cell wall synthesis or have related mechanisms of action. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ceftazidime | Inhibits cell wall synthesis by binding to penicillin-binding proteins | Broad-spectrum activity against gram-negative bacteria |

| Meropenem | Inhibits cell wall synthesis; beta-lactam antibiotic | Resistant to many beta-lactamases |

| Vancomycin | Inhibits peptidoglycan synthesis in gram-positive bacteria | Effective against multi-drug resistant strains |

| Bacitracin | Interferes with peptidoglycan precursor transport | Primarily used topically due to nephrotoxicity |

Fosfomycin's uniqueness lies in its distinct mechanism of action as an epoxide-containing phosphonic acid that inhibits MurA, which is not targeted by many other antibiotics. This specificity allows it to maintain efficacy against certain resistant bacterial strains where traditional antibiotics may fail .

Molecular Formula and Structure

Fosfomycin sodium exhibits the molecular formula C₃H₅Na₂O₄P with a molecular weight of 182.02 g/mol [1] [2] [3]. The compound represents the disodium salt form of fosfomycin, systematically named as disodium [(2R,3S)-3-methyloxiran-2-yl]phosphonate [3] [4]. The chemical structure features a distinctive three-membered epoxide ring directly attached to a phosphonate group, creating a unique organophosphorus framework [1] [6].

The structural architecture consists of a methyloxirane ring system where the phosphonate moiety is bonded to the carbon atom at position 2 of the epoxide ring [3] [4]. This arrangement establishes fosfomycin sodium as a phosphoenolpyruvate analog, distinguished by the presence of both an epoxide functional group and a carbon-phosphorus bond [6] [23]. The compound carries a CAS registry number of 26016-99-9 and maintains an exact mass of 181.97208451 Da [3] [4].

The InChI representation of the compound is InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3+;;/m0../s1, while the corresponding SMILES notation is [Na+].[Na+].C[C@@H]1O[C@@H]1P([O-])([O-])=O [3] [4]. These structural descriptors confirm the absolute stereochemical configuration and the ionic nature of the disodium salt form.

Stereochemistry and Structural Configuration

Fosfomycin sodium possesses absolute stereochemistry with a defined (2R,3S) configuration at both stereocenters of the epoxide ring [3] [6]. The compound exhibits 2 out of 2 defined stereocenters, indicating complete stereochemical definition throughout the molecular structure [6]. This absolute stereochemical arrangement is critical for the compound's biological activity and distinguishes it from potential stereoisomers.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the (2R,3S) configuration describes the spatial arrangement of substituents around each chiral carbon atom in the oxirane ring [3] [4]. The specific rotation of fosfomycin sodium ranges from -3.5 to -5.5 degrees when measured at the D-line (589 nm) at 20°C using a concentration of 5 g/100 mL in water [2] [5] [34]. This negative optical rotation confirms the levorotatory nature of the compound and provides a reliable parameter for identity verification.

The three-dimensional conformational analysis reveals that the epoxide ring maintains a highly strained geometry due to the 60-degree bond angles inherent in three-membered cyclic structures [3]. The phosphonate group adopts a tetrahedral geometry around the phosphorus atom, with the carbon-phosphorus bond length approximately 1.8 Å [3]. This structural configuration places the phosphonate moiety in close proximity to the reactive epoxide ring, facilitating the compound's mechanism of action.

Physical Characteristics

Solubility Profile

Fosfomycin sodium demonstrates exceptional water solubility, classified as very soluble in aqueous media with a specific solubility of 125 mg/mL (686.74 mM) at room temperature [39] [40]. The compound exhibits temperature-dependent solubility behavior in organic solvents, with solubility decreasing as temperature increases across multiple solvent systems [11] [14].

In methanol, fosfomycin sodium shows sparingly soluble characteristics, while in ethanol it is practically insoluble [11] [12] [14]. The solubility profile extends to other organic solvents including propanol, cyclohexane, and acetone, all of which demonstrate poor dissolution capabilities for the compound [11] [14]. N,N-dimethylformamide provides moderate solubility compared to other organic solvents, though still significantly lower than aqueous systems [11] [14]. Methylene chloride exhibits practically no solubility for fosfomycin sodium across all tested temperatures [12].

Table 1: Solubility Profile of Fosfomycin Sodium

| Solvent | Solubility | Temperature Effect | Reference |

|---|---|---|---|

| Water | Very soluble | Decreases with temperature | [12] [40] |

| Water (specific) | 125 mg/mL (686.74 mM) | At room temperature | [39] |

| Methanol | Sparingly soluble | Decreases with temperature | [11] [14] |

| Ethanol | Practically insoluble | Decreases with temperature | [11] [14] |

| Propanol | Poor solubility | Decreases with temperature | [11] [14] |

| Cyclohexane | Poor solubility | Decreases with temperature | [11] [14] |

| Acetone | Poor solubility | Decreases with temperature | [11] [14] |

| N,N-Dimethylformamide | Moderate solubility | Decreases with temperature | [11] [14] |

| Methylene chloride | Practically insoluble | Poor at all temperatures | [12] |

The unusual temperature-solubility relationship observed in organic solvents suggests that higher temperatures may disrupt intermolecular forces between the solvent and solute molecules, leading to reduced dissolution [11] [14]. This phenomenon provides important guidance for crystallization process optimization in industrial applications.

Hygroscopic Properties

Fosfomycin sodium exhibits very hygroscopic characteristics, readily absorbing moisture from the surrounding environment [12] [15]. This pronounced hygroscopicity necessitates sealed storage conditions to prevent moisture uptake that could affect the compound's stability and handling properties [12] [15]. The hygroscopic nature stems from the ionic character of the disodium salt form and the presence of multiple oxygen atoms capable of hydrogen bonding with water molecules.

Storage recommendations specify maintenance at 2-8°C in sealed containers with protection from moisture exposure [2] [9] [34]. The compound's hygroscopic properties require special precautions during handling, weighing, and analytical procedures to ensure accurate measurements and prevent degradation [15]. Packaging protocols typically involve storage under inert gas atmospheres, such as argon, to minimize moisture contact during long-term storage [8].

Stability Parameters

Fosfomycin sodium demonstrates thermal stability up to temperatures exceeding 300°C, at which point gradual decomposition occurs [13] [34] [35]. The melting point is reported as greater than 300°C, indicating substantial thermal resistance under normal storage and handling conditions [34] [35]. Thermogravimetric analysis reveals that thermal decomposition proceeds slowly and gradually with increasing temperature up to approximately 1000°C [38].

The compound exhibits pH-dependent stability characteristics, with appreciable degradation occurring under both acidic and basic conditions [20]. Treatment with 0.1-1N hydrochloric acid or 0.1-1N sodium hydroxide results in significant chemical breakdown [20]. Oxidative stability testing demonstrates degradation when exposed to hydrogen peroxide concentrations ranging from 0.1% to 3%, accompanied by changes in ultraviolet absorption maxima [20]. Photostability studies reveal degradation upon exposure to sunlight, indicating the need for protection from direct light exposure [20].

Table 2: Stability Parameters of Fosfomycin Sodium

| Condition | Parameter | Notes | Reference |

|---|---|---|---|

| Storage Temperature | 2-8°C (recommended) | Away from moisture | [2] [9] [34] |

| Moisture Sensitivity | Very hygroscopic | Requires sealed storage | [12] [15] |

| Thermal Stability | Decomposes >300°C | Gradual decomposition | [13] [35] |

| pH Stability (acidic) | Degraded in 0.1-1N HCl | Appreciable degradation | [20] |

| pH Stability (basic) | Degraded in 0.1-1N NaOH | Appreciable degradation | [20] |

| Oxidative Stability | Degraded by H₂O₂ | Change in λmax observed | [20] |

| Photostability | Degraded by sunlight | UV degradation occurs | [20] |

| Solution Stability (4°C) | Stable for 5+ days | In elastomeric pumps | [37] |

| Solution Stability (34°C) | Stable for 5-6 days | At body temperature | [37] |

Solution stability studies demonstrate that fosfomycin sodium maintains chemical integrity for at least 5 days when stored at 4°C and remains stable for 5-6 days at 34°C in elastomeric pump preparations [37]. These findings support the compound's suitability for extended infusion applications under controlled conditions.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of fosfomycin sodium through both proton and phosphorus-31 analysis [16] [17] [18]. Proton nuclear magnetic resonance spectroscopy in deuterium oxide reveals characteristic signals at δ 3.20-3.13 ppm (multiplet, 1H) corresponding to the methine proton adjacent to the methyl group, δ 2.75-2.69 ppm (doublet of doublets, 1H) representing the methine proton attached to the phosphonate group, and δ 1.38-1.37 ppm (doublet, 3H) indicating the methyl group protons [16] [18] [19].

Phosphorus-31 nuclear magnetic resonance spectroscopy displays a characteristic singlet signal at δ 10.00 ppm, providing direct evidence of the phosphonate functionality and enabling quantitative analysis of the compound [16] [17] [18]. This phosphorus chemical shift serves as a diagnostic tool for compound identification and purity assessment in pharmaceutical preparations.

Infrared spectroscopy reveals a sharp absorption peak at 1089 cm⁻¹ attributed to the phosphonate group stretching vibration [18] [19]. The absence of easily distinguishable infrared bands for the carbon-oxygen bond of the epoxide ring, along with the lack of hydroxyl bands (3200-3700 cm⁻¹) and carbonyl bands (1650-1800 cm⁻¹), confirms the structural integrity of the compound [18].

Ultraviolet spectroscopy shows maximum absorption at 254 nm, though fosfomycin sodium generally exhibits minimal ultraviolet absorption due to the absence of significant chromophoric groups [20] [22]. This characteristic proves useful in stability studies where changes in ultraviolet absorption patterns can indicate chemical degradation.

Table 3: Spectroscopic Characterization of Fosfomycin Sodium

| Technique | Key Signals/Features | Analytical Application | Reference |

|---|---|---|---|

| ¹H NMR (D₂O) | δ 3.20-3.13 (m, 1H, -CH-CH₃); δ 2.75-2.69 (dd, 1H, -CH-PO₃H₂); δ 1.38-1.37 (d, 3H, -CH-CH₃) | Structure confirmation | [16] [18] [19] |

| ³¹P NMR (D₂O) | δ 10.00 ppm (singlet) | Quantitative analysis | [16] [17] [18] |

| IR Spectroscopy | ν 1089 cm⁻¹ (PO₃ group); No OH or C=O bands | Functional group identification | [18] [19] |

| UV Spectroscopy | λmax = 254 nm; No significant UV absorption | Stability studies | [20] [22] |

| Mass Spectrometry | Molecular ion peak at m/z 181.97 | Purity assessment | [3] |

Mass spectrometric analysis confirms the molecular composition through the detection of the molecular ion peak at m/z 181.97, corresponding to the exact mass of the fosfomycin sodium molecular ion [3]. This technique provides definitive confirmation of molecular weight and assists in impurity profiling during quality control procedures.

Comparative Analysis with Related Phosphonic Compounds

Fosfomycin sodium belongs to a distinctive class of organophosphorus compounds characterized by carbon-phosphorus bonds, yet it maintains unique structural features that differentiate it from other phosphonic acid derivatives [23] [26] [27]. The most closely related compounds include fosfomycin calcium and fosfomycin trometamol, which share the same core structure but differ in their counterion composition and resulting physicochemical properties [25] [26].

Phosphoenolpyruvate represents the natural substrate analog that fosfomycin sodium mimics, containing an enol phosphate group rather than the stable carbon-phosphorus bond found in fosfomycin [27] [28]. This structural similarity enables fosfomycin sodium to compete with phosphoenolpyruvate for binding sites while maintaining resistance to enzymatic hydrolysis due to the stable phosphonate linkage.

Aminoethylphosphonic acid and related phosphonate-containing compounds found in bacterial cell walls share the carbon-phosphorus bond characteristic but lack the epoxide ring essential for fosfomycin sodium's mechanism of action [28] [31]. Hydroxyethylidene bisphosphonic acid represents a geminal bisphosphonate structure used in bone metabolism applications, demonstrating an alternative approach to phosphonate utilization in biological systems [30] [32].

Table 4: Comparative Analysis with Related Phosphonic Acid Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|---|---|

| Fosfomycin Sodium | C₃H₅Na₂O₄P | 182.02 | Epoxide ring + phosphonate | Antibiotic (MurA inhibitor) | [1] [23] [24] |

| Fosfomycin (free acid) | C₃H₇O₄P | 138.06 | Epoxide ring + phosphonic acid | Antibiotic (same as sodium salt) | [23] |

| Fosfomycin Calcium | C₆H₁₄Ca₂O₈P₂ | 350.24 | Epoxide ring + phosphonate (Ca salt) | Antibiotic (oral formulation) | [25] |

| Fosfomycin Trometamol | C₇H₁₉NO₇P | 259.20 | Epoxide ring + phosphonate + tromethamine | Antibiotic (oral formulation) | [25] [26] |

| Phosphoenolpyruvate | C₃H₅O₆P | 168.04 | Enol phosphate | Natural substrate of MurA | [27] [28] |

| Aminoethylphosphonic acid | C₂H₈NO₃P | 125.06 | Amino phosphonic acid | Cell wall component analog | [28] [31] |

| Hydroxyethylidene bisphosphonic acid | C₂H₈O₇P₂ | 206.03 | Geminal bisphosphonate | Bone resorption inhibitor | [30] [32] |

| Glyphosate | C₃H₈NO₅P | 169.07 | Amino phosphonic acid derivative | Herbicide (EPSP synthase inhibitor) | [27] [32] |

The epoxide ring present in fosfomycin sodium distinguishes it from most other phosphonic acid compounds and proves essential for its biological activity [23] [24]. This three-membered ring system provides the electrophilic reactivity necessary for covalent enzyme modification, a feature absent in related phosphonates that rely on competitive inhibition mechanisms [27] [28].

Glyphosate represents another biologically active phosphonate compound that targets a related enzyme system, specifically 5-enolpyruvyl-shikimate-3-phosphate synthase [27] [32]. While both compounds function as enzyme inhibitors, their structural differences reflect the specific requirements for interaction with their respective target proteins and demonstrate the versatility of phosphonate-based inhibitor design.

Purity

Quantity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard